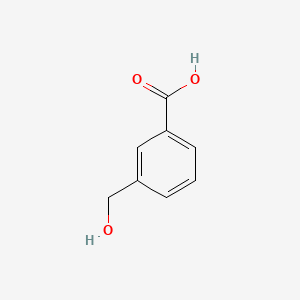

3-(Hydroxymethyl)benzoic acid

概要

説明

3-(Hydroxymethyl)benzoic acid is an organic compound with the molecular formula C₈H₈O₃. It is a derivative of benzoic acid, where a hydroxymethyl group (-CH₂OH) is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

準備方法

Synthetic Routes and Reaction Conditions: 3-(Hydroxymethyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-(hydroxymethyl)toluene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the hydrolysis of 3-(hydroxymethyl)benzyl chloride in the presence of a base like sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. One such method involves the catalytic oxidation of 3-(hydroxymethyl)toluene using a metal catalyst such as palladium on carbon (Pd/C) in the presence of oxygen . This method is preferred due to its efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or oxygen with a palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

Oxidation: 3-formylbenzoic acid, 3-carboxybenzoic acid.

Reduction: 3-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

科学的研究の応用

Pharmaceutical Development

3-(Hydroxymethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to enhance drug efficacy and stability is well-documented. For instance, it has been utilized in the development of antiviral agents, where modifications to its structure have led to improved activity against viruses such as influenza . The compound's role in synthesizing benzoic acid derivatives demonstrates its importance in creating effective therapeutic agents.

Polymer Chemistry

In polymer chemistry, this compound is employed in the production of specialty polymers. These polymers exhibit enhanced thermal and mechanical properties due to the incorporation of this compound into their structure. Research indicates that polymers synthesized with this acid show improved durability and resistance to degradation, making them suitable for various industrial applications .

Biochemical Research

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its application in studying the biotransformation processes highlights its significance in understanding biological mechanisms. For example, studies involving resting cultures of Rhodococcus eutropha have used this compound to monitor metabolic activities through NMR spectroscopy, providing insights into carbon uptake and substrate transformation rates .

Cosmetic Formulations

The cosmetic industry incorporates this compound into skincare products for its moisturizing properties. Its ability to enhance skin hydration and texture makes it a valuable ingredient in formulations aimed at improving skin health . The compound's safety profile further supports its use in cosmetics, ensuring consumer safety while delivering effective results.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material in chromatography. It aids in the accurate quantification of related compounds within complex mixtures, enhancing the reliability of analytical results . This application is critical for quality control processes in both pharmaceutical and chemical manufacturing.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis; antiviral agent development | Enhanced efficacy and stability |

| Polymer Chemistry | Used in specialty polymer production | Improved thermal and mechanical properties |

| Biochemical Research | Studying enzyme interactions and metabolic pathways | Insights into biological processes |

| Cosmetic Formulations | Ingredient for moisturizing skincare products | Improved hydration and skin texture |

| Analytical Chemistry | Standard reference material for chromatography | Accurate quantification in complex mixtures |

Case Studies

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of benzoic acid derivatives, including those modified with hydroxymethyl groups. The results indicated that these derivatives exhibited significant inhibition rates against influenza viruses, demonstrating the potential of this compound in developing new antiviral therapies .

Case Study 2: Polymer Synthesis

Research on polymers synthesized with this compound showed that these materials maintained structural integrity under high-temperature conditions compared to traditional polymers. This finding underscores the compound's role in advancing material science by providing more resilient polymer options .

作用機序

The mechanism of action of 3-(Hydroxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The molecular targets and pathways involved vary depending on the specific context of its use.

類似化合物との比較

Benzoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

4-(Hydroxymethyl)benzoic acid: The hydroxymethyl group is attached to the fourth carbon, leading to different reactivity and properties.

3-Hydroxybenzoic acid: Contains a hydroxyl group (-OH) instead of a hydroxymethyl group, resulting in different chemical behavior.

Uniqueness: 3-(Hydroxymethyl)benzoic acid is unique due to the presence of the hydroxymethyl group at the third position, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective .

生物活性

3-(Hydroxymethyl)benzoic acid, a derivative of benzoic acid, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

This compound (C8H8O3) is characterized by the presence of a hydroxymethyl group attached to the benzene ring. It is often studied for its structural modifications that can enhance its biological activity. The compound is soluble in organic solvents and has been shown to have various interactions with biological systems.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Several studies have reported the compound's effectiveness against various bacterial strains. For instance, novel derivatives synthesized from 3-hydroxybenzoic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is linked to its ability to scavenge free radicals, thereby protecting cells from damage .

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation. Its derivatives have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

- Anticancer Potential : Some studies suggest that this compound and its derivatives may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth .

Synthesis of Derivatives

The synthesis of novel derivatives of this compound has been a focus of recent research. These derivatives are created through various chemical reactions, including esterification and hybridization techniques. For example, a study synthesized hybrid derivatives that showed enhanced antibacterial properties compared to the parent compound .

Research Findings

A comparative analysis of the biological activities of various derivatives of this compound reveals significant differences in efficacy:

| Compound | Activity | Notes |

|---|---|---|

| 3-Hydroxybenzoic Acid | Antimicrobial | Effective against E. coli and S. aureus |

| 3-Chloro-4-methoxybenzoic Acid | Proteasome activation | Induces activity in human fibroblasts |

| Novel Ester Derivatives | Enhanced antibacterial activity | Synthesis involved green chemistry principles |

Case Studies

- Antibacterial Activity Study : A study conducted on novel hybrids derived from 3-hydroxybenzoic acid demonstrated significant inhibition against bacterial strains using the agar cup method. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics .

- Inflammation Model : In vitro experiments showed that certain derivatives could inhibit acetic acid-induced edema in animal models, suggesting their potential use in anti-inflammatory therapies .

- Antioxidant Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where several derivatives exhibited strong scavenging effects comparable to established antioxidants .

特性

IUPAC Name |

3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKBFIOAEPCADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182535 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-79-5 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 3-(hydroxymethyl)benzoic acid and chemokine receptor binding based on the provided research?

A1: While the provided research articles [, ] do not directly investigate the interaction between this compound and chemokine receptors, one of the papers [] describes a biocatalytic method for generating this compound from m-xylene using xylene monooxygenase. This method could potentially be used to synthesize derivatives or analogs of this compound that could be further investigated for their potential interactions with chemokine receptors.

Q2: The first research article mentions several complex heterocyclic compounds. Can you explain the potential significance of the 3-(hydroxymethyl)benzyl moiety present in some of these compounds?

A2: Although the research article [] doesn't explicitly detail the role of each moiety, the presence of a 3-(hydroxymethyl)benzyl group in several compounds that demonstrate binding affinity for chemokine receptors suggests it may contribute to their activity. This could be due to its involvement in specific interactions with the receptor, such as hydrogen bonding or hydrophobic interactions. Further research, like structure-activity relationship studies, would be needed to confirm its exact role and optimize the binding affinity and selectivity of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。